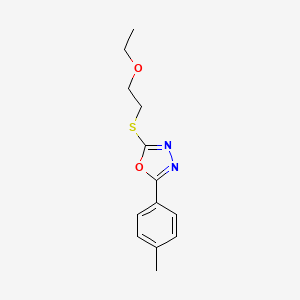![molecular formula C20H25N3O7S2 B7522739 4-methoxy-3-morpholin-4-ylsulfonyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B7522739.png)
4-methoxy-3-morpholin-4-ylsulfonyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-3-morpholin-4-ylsulfonyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide is a complex organic compound characterized by its multiple functional groups, including methoxy, morpholinyl, sulfamoyl, and benzamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the core benzamide structure
Core Synthesis: : The benzamide core can be synthesized by reacting 4-methoxy-3-morpholin-4-ylsulfonylaniline with acyl chloride in the presence of a base such as triethylamine.
Introduction of Sulfamoyl Group: : The sulfamoyl group can be introduced by reacting the benzamide core with sulfamoyl chloride in the presence of a suitable solvent like dichloromethane.
Ethylphenyl Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. Continuous flow chemistry and automated synthesis platforms could be employed to enhance production rates and ensure consistency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed on the benzamide core to introduce additional functional groups.
Reduction: : Reduction reactions can be used to modify the sulfamoyl group or other functional groups present in the molecule.
Substitution: : Substitution reactions can be employed to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: : Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.
Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction desired.
Major Products Formed
The major products formed from these reactions can include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its sulfamoyl group, in particular, may be of interest for studying antimicrobial and anticancer activities.
Medicine
In medicine, this compound has potential applications in drug development. Its ability to interact with various biological targets makes it a candidate for the design of new therapeutic agents.
Industry
In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its structural complexity and functional diversity make it valuable for various industrial applications.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets such as enzymes or receptors. The sulfamoyl group, in particular, may play a role in inhibiting certain biological processes.
Molecular Targets and Pathways
Potential molecular targets include enzymes involved in metabolic pathways, receptors on cell surfaces, and other proteins that play a role in disease processes. The specific pathways involved would depend on the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
4-Methoxy-N-(4-sulfamoylphenyl)acetamide
3-Methoxy-4-(morpholin-4-yl)aniline
N-(4-Methoxy-3-sulfamoylphenyl)acetamide
Uniqueness
4-Methoxy-3-morpholin-4-ylsulfonyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide is unique due to its combination of functional groups and its potential applications in various fields. Its structural complexity and versatility make it distinct from other similar compounds.
Properties
IUPAC Name |
4-methoxy-3-morpholin-4-ylsulfonyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O7S2/c1-29-18-7-4-16(14-19(18)32(27,28)23-10-12-30-13-11-23)20(24)22-9-8-15-2-5-17(6-3-15)31(21,25)26/h2-7,14H,8-13H2,1H3,(H,22,24)(H2,21,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHGCGAIUGZIVSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
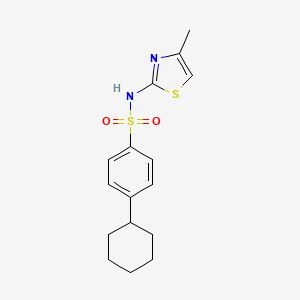
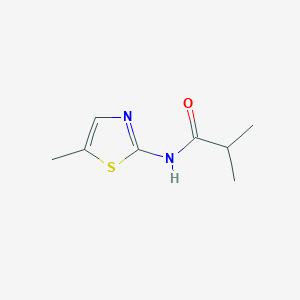
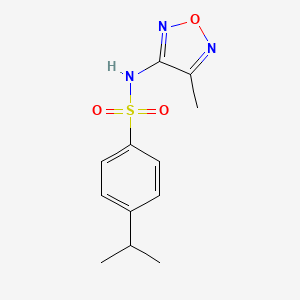
![Methyl 6-oxo-1-[2-oxo-2-(3-pyrrolidin-1-ylsulfonylanilino)ethyl]pyridine-3-carboxylate](/img/structure/B7522677.png)
![N-[(1S)-1-(1-benzofuran-2-yl)ethyl]-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzamide](/img/structure/B7522684.png)
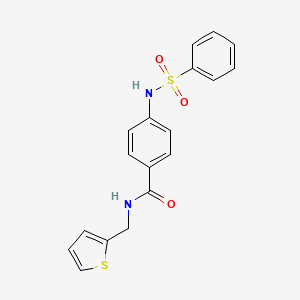
![N-[1-oxo-3-phenyl-1-[4-(propan-2-ylsulfamoyl)anilino]propan-2-yl]thiophene-2-carboxamide](/img/structure/B7522706.png)
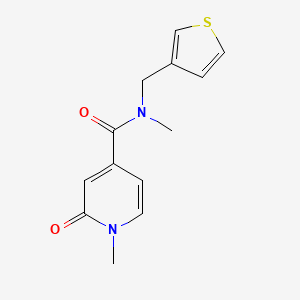
![N-[4-[(2,5-dimethylthiophen-3-yl)sulfonylamino]phenyl]-2-methoxyacetamide](/img/structure/B7522728.png)
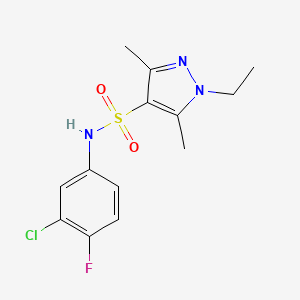
![2-methyl-N-[4-(3-pyridyl)thiazol-2-yl]benzamide](/img/structure/B7522740.png)
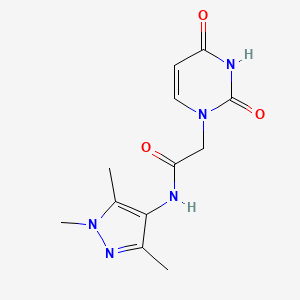
![[2-(3-chloro-4-methoxyanilino)-2-oxoethyl] 6-oxo-1H-pyridazine-3-carboxylate](/img/structure/B7522748.png)
